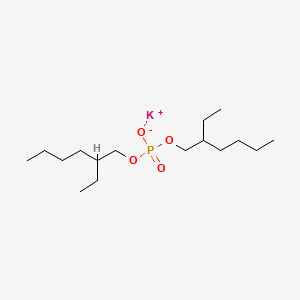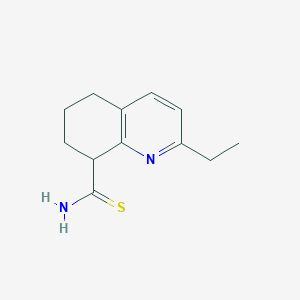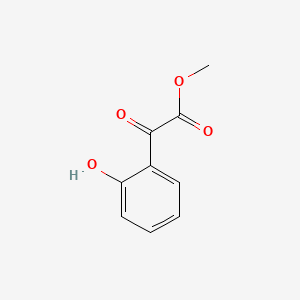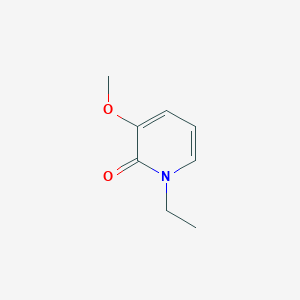
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an isocyanide with a nitrile oxide, which can be generated in situ from an oxime and a chlorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process. Additionally, the use of greener solvents and catalysts may be explored to reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new reaction mechanisms and synthetic pathways.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its interactions with biological targets can be studied to understand its effects and potential therapeutic applications.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific desired characteristics.
作用机制
The mechanism by which 3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: Another five-membered ring with three nitrogen atoms, commonly used in pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole: Similar to 1,2,4-oxadiazole but with a different arrangement of nitrogen and oxygen atoms, also used in various applications.
Tetrazole: A five-membered ring with four nitrogen atoms, known for its use in explosives and pharmaceuticals.
Uniqueness
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both isocyanomethyl and propan-2-yl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
122384-66-1 |
|---|---|
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC 名称 |
3-(isocyanomethyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H9N3O/c1-5(2)7-9-6(4-8-3)10-11-7/h5H,4H2,1-2H3 |
InChI 键 |
IWMBIJCNZXXYOL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=NO1)C[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8757650.png)

![4,4,5,5-tetramethyl-2-[(E)-5-phenylpent-1-enyl]-1,3,2-dioxaborolane](/img/structure/B8757653.png)



